hepta-1,6-dien-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hepta-1,6-dien-4-amine hydrochloride is an organic compound with the molecular formula C7H13N·HCl It is a derivative of heptadiene, featuring an amine group at the fourth position and hydrochloride as a counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hepta-1,6-dien-4-amine hydrochloride typically involves the nucleophilic substitution of haloalkanes with ammonia or amines. One common method is the alkylation of ammonia with hepta-1,6-dien-4-yl chloride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for precise control of reaction parameters and scalability. The process involves the use of high-purity starting materials and catalysts to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylamines. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of hepta-1,6-dien-4-one or hepta-1,6-dien-4-ol.
Reduction: Formation of heptane-4-amine.
Substitution: Formation of hepta-1,6-dien-4-halide or hepta-1,6-dien-4-alkoxide.
Scientific Research Applications
Hepta-1,6-dien-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of hepta-1,6-dien-4-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Hepta-1,6-diyn-4-amine hydrochloride: Similar structure but with triple bonds instead of double bonds.
Hepta-1,6-dien-4-ol: Similar structure but with a hydroxyl group instead of an amine group.
Properties
CAS No. |
2624137-86-4 |
---|---|
Molecular Formula |
C7H14ClN |
Molecular Weight |
147.64 g/mol |
IUPAC Name |
hepta-1,6-dien-4-amine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-3-5-7(8)6-4-2;/h3-4,7H,1-2,5-6,8H2;1H |
InChI Key |
MJSWTYJTINTJME-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC=C)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.